molecular formula C9H6FN3O B13270593 3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde

3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde

Cat. No.: B13270593
M. Wt: 191.16 g/mol
InChI Key: NPOFJNJGFMQNHM-UHFFFAOYSA-N
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Description

3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluoro group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the introduction of the triazole ring onto a fluoro-substituted benzaldehyde. One common method involves the nucleophilic substitution reaction between 3-fluorobenzaldehyde and 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzoic acid.

    Reduction: 3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The triazole ring is known to enhance binding affinity and specificity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde is unique due to the presence of both a fluoro group and a triazole ring on the benzaldehyde core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H6FN3O

Molecular Weight

191.16 g/mol

IUPAC Name

3-fluoro-5-(1,2,4-triazol-1-yl)benzaldehyde

InChI

InChI=1S/C9H6FN3O/c10-8-1-7(4-14)2-9(3-8)13-6-11-5-12-13/h1-6H

InChI Key

NPOFJNJGFMQNHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N2C=NC=N2)F)C=O

Origin of Product

United States

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